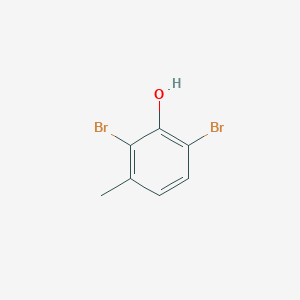
2,6-Dibromo-3-methylphenol
描述
2,6-Dibromo-3-methylphenol is an organic compound with the molecular formula C7H6Br2O. It is a brominated phenol derivative, characterized by the presence of two bromine atoms and a methyl group attached to a benzene ring. This compound is also known by other names such as 2,6-Dibromo-4-methylphenol and 3,5-Dibromo-4-hydroxytoluene .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3-methylphenol typically involves the bromination of 3-methylphenol (m-cresol). One common method uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar bromination process. In a large-scale setup, p-cresol is dissolved in chloroform and cooled to a low temperature. Bromine is then added gradually, and the reaction mixture is maintained at a specific temperature to control the reaction rate and yield .
化学反应分析
Types of Reactions
2,6-Dibromo-3-methylphenol undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atoms can be replaced by other electrophiles under suitable conditions.
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The bromine atoms can be reduced to form the corresponding phenol derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens (e.g., chlorine, iodine) and conditions such as acidic or basic media.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Electrophilic Substitution: Formation of substituted phenols.
Oxidation: Formation of dibromoquinones.
Reduction: Formation of 3-methylphenol and other phenol derivatives.
科学研究应用
2,6-Dibromo-3-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Used in the production of flame retardants and other industrial chemicals
作用机制
The mechanism of action of 2,6-Dibromo-3-methylphenol involves its interaction with biological molecules. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This compound can also generate reactive oxygen species (ROS) through redox reactions, contributing to its antimicrobial properties .
相似化合物的比较
2,6-Dibromo-3-methylphenol can be compared with other dibromophenols, such as:
- 2,4-Dibromophenol
- 2,5-Dibromophenol
- 2,6-Dibromophenol
- 3,4-Dibromophenol
- 3,5-Dibromophenol
These compounds share similar structural features but differ in the position of the bromine atoms and the presence of other substituents. The unique arrangement of bromine atoms and the methyl group in this compound contributes to its distinct chemical and biological properties .
属性
IUPAC Name |
2,6-dibromo-3-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O/c1-4-2-3-5(8)7(10)6(4)9/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYFQPUFRRBIDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801311557 | |
| Record name | 2,6-Dibromo-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100477-79-0 | |
| Record name | 2,6-Dibromo-3-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100477-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dibromo-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


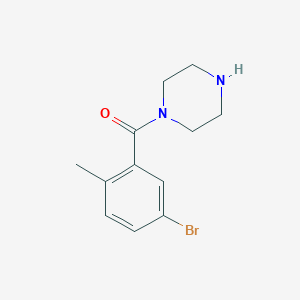
![(1S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide](/img/structure/B14063584.png)
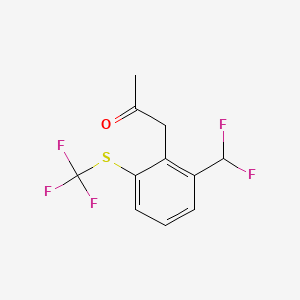
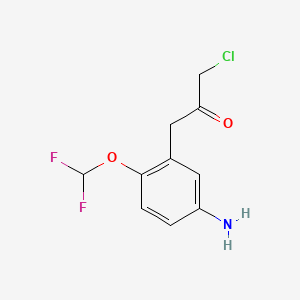



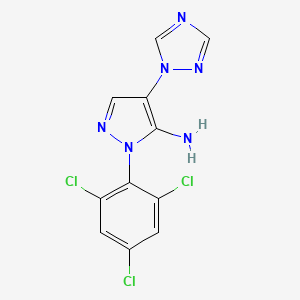

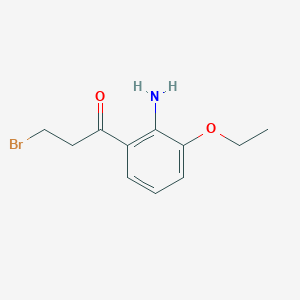
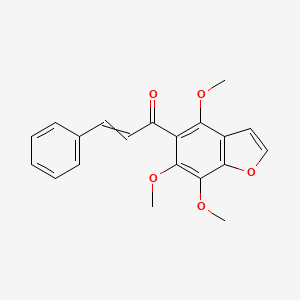

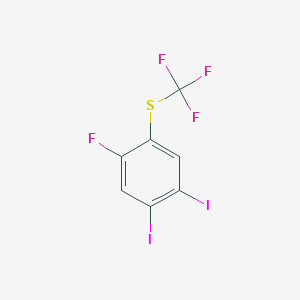
![[(1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexan-1-yl] 2,2,2-trifluoroacetate](/img/structure/B14063640.png)
